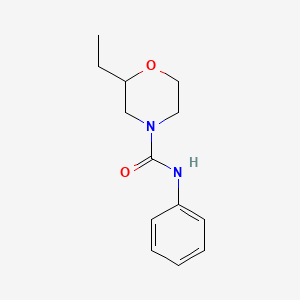

2-ethyl-N-phenylmorpholine-4-carboxamide

Description

2-Ethyl-N-phenylmorpholine-4-carboxamide is a synthetic carboxamide derivative featuring a morpholine ring substituted with an ethyl group at the 2-position and a phenylcarboxamide moiety. Morpholine-based carboxamides are of significant interest due to their structural versatility, which allows modulation of physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Properties

IUPAC Name |

2-ethyl-N-phenylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-12-10-15(8-9-17-12)13(16)14-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOZWHAIJAZNPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCO1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-ethyl-N-phenylmorpholine-4-carboxamide and related compounds:

Key Observations :

- Lipophilicity : The ethyl substituent in 2-ethyl-N-phenylmorpholine-4-carboxamide likely enhances lipophilicity compared to unsubstituted N-phenylmorpholine-4-carboxamide (estimated logP ~1.10) . This could improve membrane permeability but may reduce aqueous solubility.

- Conformational Stability: The morpholine ring adopts a chair conformation in N-phenylmorpholine-4-carboxamide, which is critical for maintaining hydrogen-bonding interactions in the crystal lattice .

Cytotoxicity and DNA Interaction

- DACA and Acridine Analogues : DACA and its derivatives (e.g., SN 23490, SN 23719) exhibit cytotoxicity via DNA intercalation and dual topoisomerase I/II inhibition. Substitutions like halogenation (e.g., 5-fluoro-DACA) enhance topoisomerase II poisoning .

- Morpholine Carboxamides : While 2-ethyl-N-phenylmorpholine-4-carboxamide’s mechanism is unconfirmed, morpholine derivatives such as NSC 343 499 show strong DNA binding (Ka = 2.1 × 10⁶ M⁻¹) and curative activity in murine lung tumor models .

Metabolic Stability

- Acridine Carboxamides : DACA undergoes rapid metabolism to N-oxide and glucuronide derivatives, limiting tumor uptake (<5% ID/g) . In contrast, SN 23490 and SN 23719 demonstrate slower metabolism, with tumor parent drug levels of 1.5–2.8% ID/g .

- Morpholine Derivatives : The morpholine ring may confer metabolic stability compared to acridine cores. For example, N-phenylmorpholine-4-carboxamide’s rigid structure could resist oxidation, though ethyl substitution might alter cytochrome P450 interactions.

Pharmacokinetic Profiles

Inferences :

- Tumor uptake is expected to be moderate (~1–2% ID/g), similar to SN 23490, due to balanced lipophilicity and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.